6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cancer research.
Biological Studies: It is used in studies related to cell proliferation and apoptosis due to its potential cytotoxic effects on cancer cells.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of diseases.
Mechanism of Action
The mechanism of action of 6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Purine Analogs: Compounds like purines that share structural similarities with pyrazolopyrimidines and exhibit similar biological activities.
Uniqueness
6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C14H13Cl2N5O |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
6-[2-(2,3-dichlorophenyl)ethylamino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13Cl2N5O/c1-21-12-9(7-18-21)13(22)20-14(19-12)17-6-5-8-3-2-4-10(15)11(8)16/h2-4,7H,5-6H2,1H3,(H2,17,19,20,22) |
InChI Key |
ZPNKSANCTVAVDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)NCCC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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